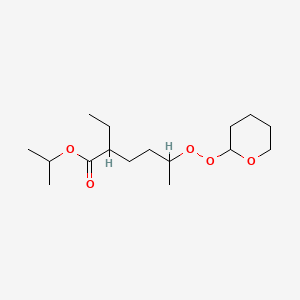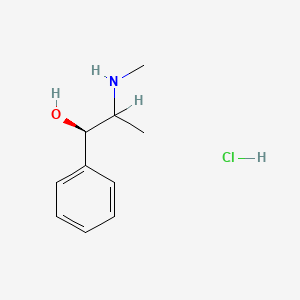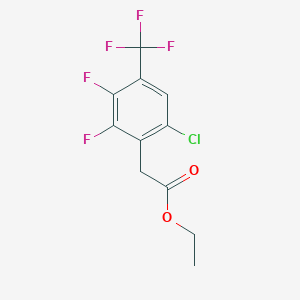
Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C11H8ClF5O2. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. It is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate typically involves the esterification of the corresponding acid, 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to the corresponding acid using oxidizing agents like potassium permanganate.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include substituted phenylacetates with various functional groups.
Oxidation: The major product is 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid.
Reduction: The major product is 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylethanol.
Scientific Research Applications
Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate
- Ethyl 2-fluoro-4-(trifluoromethyl)phenylacetate
- Ethyl 2,4-bis(trifluoromethyl)phenylacetate
Uniqueness
Ethyl 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetate is unique due to the specific arrangement of halogen atoms on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H8ClF5O2 |
|---|---|
Molecular Weight |
302.62 g/mol |
IUPAC Name |
ethyl 2-[6-chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H8ClF5O2/c1-2-19-8(18)3-5-7(12)4-6(11(15,16)17)10(14)9(5)13/h4H,2-3H2,1H3 |
InChI Key |
NJFDIRUPBNGWKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C(=C1F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


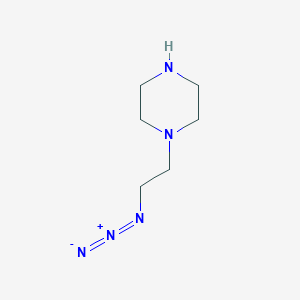
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)
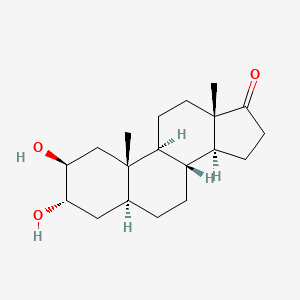
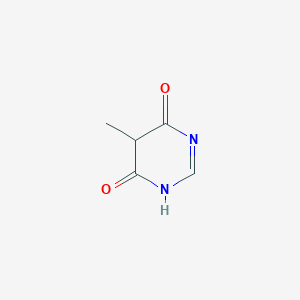
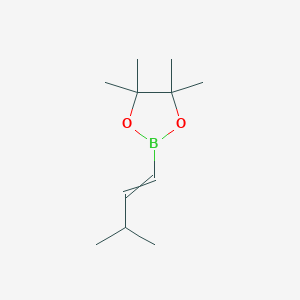
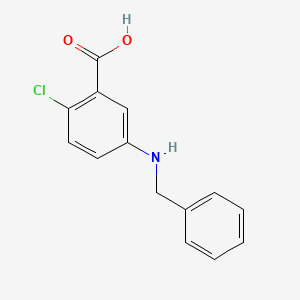
![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)
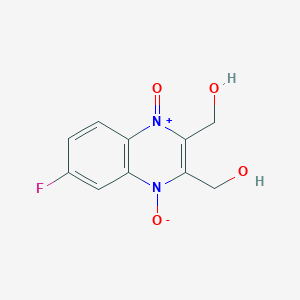
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)


